Cas no 78286-57-4 (3-cyano-1-methylthiourea)

3-cyano-1-methylthiourea 化学的及び物理的性質
名前と識別子
-
- THIOUREA, N-CYANO-N'-METHYL-
- 1-Cyano-3-methylthiourea
- 1-Methyl-3-cyanoisothiourea
- N-[Mercapto(cyanoimino)methyl]methanamine
- N-Cyano-N'-methylthiourea
- 3-cyano-1-methylthiourea
- n-cYano-n inverted exclamation marka-methylthiourea
- 78286-57-4
- QIIQPLHVXQXRGY-UHFFFAOYSA-N
- STL373467
- VS-11123
- SCHEMBL3758173
- EN300-211481
- BBL032277
- SCHEMBL8411723
- CS-0301362
- SCHEMBL17250760
- AKOS006229817
-
- MDL: MFCD13176349
- インチ: InChI=1S/C3H5N3S/c1-5-3(7)6-2-4/h1H3,(H2,5,6,7)
- InChIKey: QIIQPLHVXQXRGY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 115.02041835Da
- どういたいしつりょう: 115.02041835Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 79.9Ų
3-cyano-1-methylthiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-211481-5.0g |
3-cyano-1-methylthiourea |
78286-57-4 | 5.0g |
$2110.0 | 2023-02-22 | ||
Enamine | EN300-211481-0.1g |
3-cyano-1-methylthiourea |
78286-57-4 | 0.1g |
$364.0 | 2023-09-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372032-250mg |
n-cYano-n′-methylthiourea |
78286-57-4 | 98% | 250mg |
¥18090.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372032-500mg |
n-cYano-n′-methylthiourea |
78286-57-4 | 98% | 500mg |
¥16351.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372032-2.5g |
n-cYano-n′-methylthiourea |
78286-57-4 | 98% | 2.5g |
¥35985.00 | 2024-07-28 | |
Enamine | EN300-211481-1g |
3-cyano-1-methylthiourea |
78286-57-4 | 1g |
$414.0 | 2023-09-16 | ||
Enamine | EN300-211481-0.05g |
3-cyano-1-methylthiourea |
78286-57-4 | 0.05g |
$348.0 | 2023-09-16 | ||
Enamine | EN300-211481-10.0g |
3-cyano-1-methylthiourea |
78286-57-4 | 10.0g |
$3131.0 | 2023-02-22 | ||
Enamine | EN300-211481-0.25g |
3-cyano-1-methylthiourea |
78286-57-4 | 0.25g |
$381.0 | 2023-09-16 | ||
Enamine | EN300-211481-5g |
3-cyano-1-methylthiourea |
78286-57-4 | 5g |
$1199.0 | 2023-09-16 |
3-cyano-1-methylthiourea 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
3-cyano-1-methylthioureaに関する追加情報
3-Cyano-1-Methylthiourea: A Comprehensive Overview
3-Cyano-1-methylthiourea (CAS No. 78286-57-4) is a versatile compound with significant applications in various fields of chemistry and materials science. This compound, also referred to as methyl-N-cyanothiosemicarbazide, has garnered attention due to its unique chemical properties and potential uses in drug development, catalysis, and advanced materials synthesis. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of 3-cyano-1-methylthiourea.
The molecular structure of 3-cyano-1-methylthiourea consists of a thiourea backbone with a cyano group at the third position and a methyl group attached to the nitrogen atom. This arrangement imparts the compound with distinctive reactivity and stability, making it a valuable precursor in organic synthesis. Recent studies have highlighted its role as an efficient building block for constructing heterocyclic compounds, which are critical in medicinal chemistry and pharmaceutical research.
One of the most notable applications of 3-cyano-1-methylthiourea is its use as a catalyst in asymmetric synthesis. Researchers have demonstrated that this compound can facilitate the formation of enantioselective products in various reactions, including Michael additions and aldol reactions. Its ability to act as both a nucleophile and a base makes it highly versatile in catalytic cycles, contributing to the growing interest in its use in green chemistry practices.
Moreover, 3-cyano-1-methylthiourea has been explored as a potential precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications. Recent breakthroughs have shown that incorporating methyl-N-cyanothiosemicarbazide into MOF architectures can significantly enhance their adsorption capacities for gases such as CO₂ and CH₄.
In terms of synthesis, 3-cyano-1-methylthiourea can be prepared via several methods, including the reaction of thiourea derivatives with nitriles under specific conditions. One optimized approach involves the treatment of methylthiourea with cyanogen chloride in a polar solvent, yielding high-purity product with excellent reproducibility. This method has been refined in recent studies to minimize byproduct formation and improve reaction efficiency.
The physical properties of 3-cyano-1-methylthiourea also make it an attractive candidate for thermal analysis applications. Its melting point and thermal stability have been extensively characterized using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies reveal that the compound exhibits a high decomposition temperature, making it suitable for use in high-temperature chemical processes.
Recent advancements in computational chemistry have further enhanced our understanding of methyl-N-cyanothiosemicarbazide's electronic structure and reactivity. Quantum mechanical calculations have provided insights into its bonding interactions and reactivity patterns, enabling researchers to predict its behavior in complex chemical systems with greater accuracy.
In conclusion, 3-cyano-1-methylthiourea (CAS No. 78286-57-4) is a multifaceted compound with promising potential across diverse scientific domains. Its unique chemical properties, coupled with recent research breakthroughs, position it as a key player in advancing modern chemistry and materials science.
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